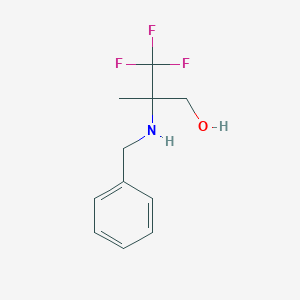

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

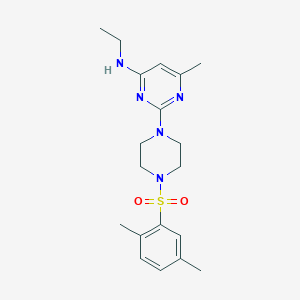

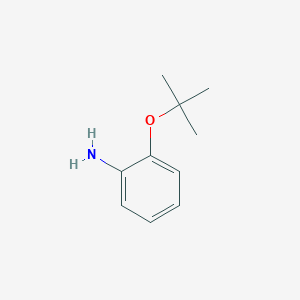

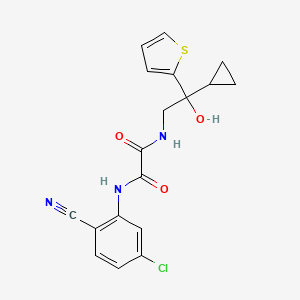

Benzylamines are a class of organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic synthesis and have various applications in the pharmaceutical industry .

Synthesis Analysis

Benzylamines can be synthesized through several methods. The main industrial route is the reaction of benzyl chloride and ammonia . They can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of benzylamines consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . The exact structure of “2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol” would need to be determined through further analysis.Chemical Reactions Analysis

Benzylamines can undergo various chemical reactions. For example, they can be alkylated with primary and secondary alcohols using a Mn (I) pincer catalyst . They can also undergo C-N coupling with aliphatic halides using a Cu (I) catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of benzylamines can vary depending on their specific structure. For example, benzylamine is a colorless water-soluble liquid . More specific properties of “2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol” would need to be determined through further analysis.Applications De Recherche Scientifique

Medicine: Anti-Alzheimer’s Disease Agents

This compound has been utilized in the design and synthesis of derivatives that act as potential disease-modifying multifunctional anti-Alzheimer agents. By modifying cholinesterase inhibitors toward β-secretase inhibition, researchers aim to develop compounds with balanced potency against acetylcholinesterase, β-secretase, and Aβ-aggregation, which are symptomatic and disease-modifying targets in Alzheimer’s disease .

Agriculture: Plant Growth Regulation

In agriculture, derivatives of benzylamino compounds have been explored for their effects on plant growth regulation. Studies have investigated the foliar application of benzylaminopurine derivatives on ginger growth, demonstrating the potential of these compounds to enhance morphological features of ginger shoots .

Biotechnology: Multienzyme Complex Systems

The field of biotechnology has seen the application of benzylamino derivatives in the development of multienzyme complex systems. These systems are crucial for synthetic biology, offering highly efficient catalytic abilities and being applied to various fields, including the production of biofuels and pharmaceuticals .

Material Science: Polymer Synthesis

In material science, benzylamino compounds are used in polymer synthesis, particularly in “click” reactions like the Diels–Alder reaction. This application is significant for creating macromolecular architectures, bioconjugates, and hybrid materials .

Environmental Science: Nano-Enabled Remediation

Nanotechnology in environmental applications often involves nano-enabled remediation processes in water, soil, and air treatment. Benzylamino derivatives can contribute to the development of nanomaterials that degrade contaminants or sequester them through adsorption processes .

Chemical Synthesis: Heterocyclic Compound Formation

In chemical synthesis, the compound is used as a precursor for the formation of heterocyclic compounds. It serves as a building block in the synthesis of various biologically active molecules, including pharmaceuticals and functional materials .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-10(8-16,11(12,13)14)15-7-9-5-3-2-4-6-9/h2-6,15-16H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNILXSMIHUWHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(F)(F)F)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-3,3,3-trifluoro-2-methylpropan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B2775524.png)

![3-[2-[4-(Benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B2775528.png)

![6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2775529.png)

![N-cyclohexyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2775533.png)

![N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2775534.png)

![2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2775535.png)